11-Bromo-10-undecenoic acid 11-Bromo-10-undecenoic acid
Brand Name: Vulcanchem
CAS No.: 100399-51-7
VCID: VC8390824
InChI: InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+
SMILES: C(CCCCC(=O)O)CCCC=CBr
Molecular Formula: C11H19BrO2
Molecular Weight: 263.17 g/mol

11-Bromo-10-undecenoic acid

CAS No.: 100399-51-7

Cat. No.: VC8390824

Molecular Formula: C11H19BrO2

Molecular Weight: 263.17 g/mol

* For research use only. Not for human or veterinary use.

11-Bromo-10-undecenoic acid - 100399-51-7

Specification

CAS No. 100399-51-7
Molecular Formula C11H19BrO2
Molecular Weight 263.17 g/mol
IUPAC Name (E)-11-bromoundec-10-enoic acid
Standard InChI InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+
Standard InChI Key PZRZUJZXSTZDBZ-CSKARUKUSA-N
Isomeric SMILES C(CCCCC(=O)O)CCC/C=C/Br
SMILES C(CCCCC(=O)O)CCCC=CBr
Canonical SMILES C(CCCCC(=O)O)CCCC=CBr

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

11-Bromo-10-undecenoic acid is systematically named (E)-11-bromoundec-10-enoic acid, reflecting its trans-configuration at the double bond. Common synonyms include:

  • 11-Brom-undec-10-ensäure

  • 10-Undecenoic acid, 11-bromo

  • 11-Bromo-undec-10-enoic acid .

Molecular and Physical Characteristics

Key physicochemical properties are summarized below:

PropertyValue
CAS Number100399-51-7
Molecular FormulaC11H19BrO2\text{C}_{11}\text{H}_{19}\text{BrO}_2
Molecular Weight263.171 g/mol
Density1.244 g/cm³
Boiling Point308.6°C at 760 mmHg
Flash Point140.4°C
Vapor Pressure0.000151 mmHg at 25°C
LogP (Octanol-Water)4.10
Refractive Index1.501

The compound’s exact mass is 262.05700 g/mol, and its polar surface area (PSA) is 37.3 Ų, indicating moderate polarity .

Synthesis and Reaction Optimization

Modern Synthesis via Peroxide-Mediated Bromination

The patent US2772302A (1956) outlines an optimized process:

  • Reaction Conditions:

    • Solvent: Toluene or cyclohexane (reducing solvents preferred).

    • Catalyst: Benzoyl peroxide (1–2%).

    • Atmosphere: Oxygen-free environment.

  • Mechanism: The peroxide initiates radical chain reactions, directing HBr addition to the 11th carbon of undecenoic acid.

Comparative Reaction Data :

ConditionYield10-Bromo IsomerSolvent Used
HBr + Air60–70%25–30%500 mL
HBr + Benzoyl Peroxide + Air80%15–20%400 mL
HBr + Peroxide (No O₂)>90%<5%200 mL

This method reduces solvent consumption by 60% and achieves near-exclusive 11-bromo isomer formation .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Pathways

The α,β-unsaturated system (double bond at C10–C11 and carboxylic acid group) enables diverse reactions:

  • Nucleophilic Substitution: Bromine at C11 is displaceable by amines to form ω-amino acids (e.g., 11-aminoundecanoic acid), precursors to nylon-11 .

  • Conjugate Addition: The double bond undergoes Michael addition with thiols or amines, useful in polymer crosslinking.

Stability Considerations

The compound’s vapor pressure (0.000151 mmHg at 25°C) suggests low volatility, but thermal decomposition above 140°C releases HBr gas, necessitating inert storage conditions .

Applications in Industrial and Polymer Chemistry

Polyamide Synthesis

11-Bromo-10-undecenoic acid is a key intermediate in synthesizing nylon-11, a high-performance polymer resistant to chemicals and abrasion. Hydrolysis of the bromo group yields 11-aminoundecanoic acid, which undergoes polycondensation .

Specialty Surfactants

Functionalization with polyethylene glycol (PEG) chains produces anionic surfactants with enhanced solubility in polar solvents, leveraging the carboxylic acid group .

Research Advancements and Future Directions

Green Chemistry Approaches

Recent patents (CN102531879A) describe solvent-free bromination using ionic liquids, reducing waste and improving atom economy .

Biomedical Applications

Ongoing studies explore its use in drug conjugates, where the bromo group facilitates covalent binding to therapeutic proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator